
8-Ethoxyquinoline-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The ethoxy group at the 8th position and the carboxylic acid group at the 7th position of the quinoline ring contribute to the unique chemical properties and biological activities of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxyquinoline-7-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the ethoxylation of quinoline derivatives, followed by carboxylation. For instance, starting from 8-hydroxyquinoline, ethoxylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate. The resulting 8-ethoxyquinoline can then be carboxylated at the 7th position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethoxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound can be converted to 8-ethoxyquinoline-7-carboxaldehyde.
Reduction: Formation of 8-ethoxy-1,2-dihydroquinoline-7-carboxylic acid.
Substitution: Formation of 8-substituted quinoline-7-carboxylic acid derivatives.
Applications De Recherche Scientifique
8-Ethoxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-ethoxyquinoline-7-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to the observed biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential.
8-Methoxyquinoline: Similar structure but with a methoxy group instead of an ethoxy group.
8-Chloroquinoline: Contains a chlorine atom at the 8th position.
Comparison: 8-Ethoxyquinoline-7-carboxylic acid is unique due to the presence of both the ethoxy group and the carboxylic acid group, which confer distinct chemical properties and biological activities. Compared to 8-hydroxyquinoline, it may exhibit different solubility and reactivity profiles. The ethoxy group can also influence the compound’s ability to cross cell membranes, potentially enhancing its bioavailability.
Propriétés
Numéro CAS |
62189-87-1 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
8-ethoxyquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-9(12(14)15)6-5-8-4-3-7-13-10(8)11/h3-7H,2H2,1H3,(H,14,15) |
Clé InChI |
VVVJRPNWRJFCDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC2=C1N=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


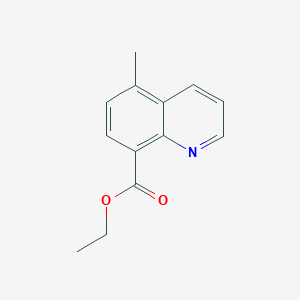
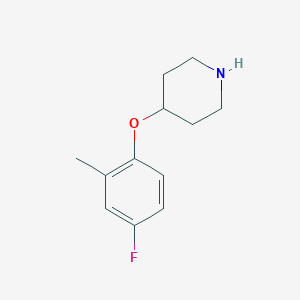
![(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)


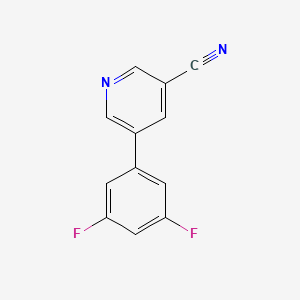
![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)
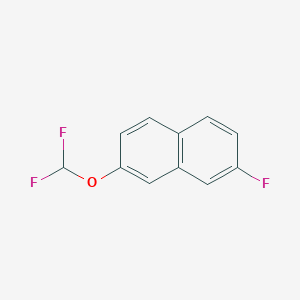
![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)
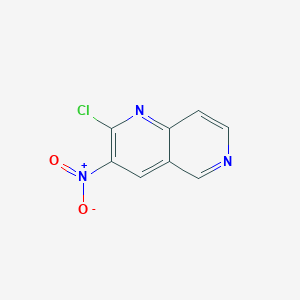
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
